molecular formula C17H26ClN B7722994 5-Methyl-1,2,4,5-tetrahydrospiro[benzo[c]azepine-3,1'-cycloheptane] hydrochloride

5-Methyl-1,2,4,5-tetrahydrospiro[benzo[c]azepine-3,1'-cycloheptane] hydrochloride

Cat. No.: B7722994
M. Wt: 279.8 g/mol
InChI Key: UYCPHMQBJDUSOY-UHFFFAOYSA-N
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Description

5-Methyl-1,2,4,5-tetrahydrospiro[benzo[c]azepine-3,1’-cycloheptane] hydrochloride is a synthetic organic compound with a unique spirocyclic structure

Properties

IUPAC Name

5-methylspiro[1,2,4,5-tetrahydro-2-benzazepine-3,1'-cycloheptane];hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N.ClH/c1-14-12-17(10-6-2-3-7-11-17)18-13-15-8-4-5-9-16(14)15;/h4-5,8-9,14,18H,2-3,6-7,10-13H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYCPHMQBJDUSOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2(CCCCCC2)NCC3=CC=CC=C13.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-1,2,4,5-tetrahydrospiro[benzo[c]azepine-3,1’-cycloheptane] hydrochloride typically involves multiple steps:

    Formation of the Spirocyclic Core: The initial step involves the cyclization of a suitable precursor to form the spirocyclic core. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.

    Introduction of the Methyl Group: The methyl group is introduced via alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1,2,4,5-tetrahydrospiro[benzo[c]azepine-3,1’-cycloheptane] hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes back to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted spirocyclic derivatives.

Scientific Research Applications

5-Methyl-1,2,4,5-tetrahydrospiro[benzo[c]azepine-3,1’-cycloheptane] hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential effects on biological systems, particularly in modulating neurotransmitter activity.

    Medicine: Explored as a potential therapeutic agent for treating neurological and psychiatric disorders such as depression and anxiety.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 5-Methyl-1,2,4,5-tetrahydrospiro[benzo[c]azepine-3,1’-cycloheptane] hydrochloride involves its interaction with specific molecular targets in the central nervous system. It is believed to modulate the activity of neurotransmitter receptors, thereby influencing synaptic transmission and neuronal activity. The exact pathways and targets are still under investigation, but it is thought to involve modulation of serotonin and dopamine receptors.

Comparison with Similar Compounds

Similar Compounds

  • 5-Methyl-1,2,3-benzotriazole
  • 5-Methyl-1,2,4-triazolo[4,3-a]quinoline
  • 5-Methyl-1,2,4,5-tetrahydrospiro[benzo[c]azepine-3,1’-cyclohexane]

Uniqueness

5-Methyl-1,2,4,5-tetrahydrospiro[benzo[c]azepine-3,1’-cycloheptane] hydrochloride is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. This structure allows for specific interactions with molecular targets that are not possible with other similar compounds, making it a valuable compound for research and potential therapeutic applications.

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